

# Long-term stability and storage of [Ser140]-PLP(139-151) TFA solution

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## Compound of Interest

Compound Name: [Ser140]-plp(139-151) tfa

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## Technical Support Center: [Ser140]-PLP(139-151) TFA Solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of **[Ser140]-PLP(139-151) TFA** solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

## Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized **[Ser140]-PLP(139-151) TFA** powder?

For long-term storage, the lyophilized powder should be stored in a desiccated environment, protected from light. The following temperature conditions are recommended:

Storage Temperature	Duration	Common Practice
-80°C	Up to 2 years	Recommended for long-term storage
-20°C	Up to 1 year	Suitable for shorter-term storage

Q2: What are the recommended storage conditions for **[Ser140]-PLP(139-151) TFA** in solution?

Once reconstituted, the stability of the peptide solution is significantly reduced. It is highly recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, the following guidelines should be followed:

Storage Temperature	Duration	Recommendations
-80°C	Up to 6 months	Aliquot to avoid repeated freeze-thaw cycles. <a href="#">[1]</a> <a href="#">[2]</a>
-20°C	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles. <a href="#">[1]</a> <a href="#">[2]</a>
4°C (refrigerated)	24-48 hours	For immediate use.
Room Temperature	A few hours	Not recommended for storage.

Q3: What solvents should be used to reconstitute **[Ser140]-PLP(139-151) TFA**?

The choice of solvent depends on the intended application.

- For in vitro studies: Sterile, high-purity water, phosphate-buffered saline (PBS) at a pH around 7.0, or tissue culture media are commonly used.[\[3\]](#) Solubility in water is reported to be up to 100 mg/mL, though sonication may be required to aid dissolution.[\[2\]](#)[\[4\]](#)
- For in vivo studies (EAE induction): The peptide is typically emulsified in Complete Freund's Adjuvant (CFA).[\[5\]](#)

Q4: How does the Trifluoroacetic Acid (TFA) counter-ion affect the peptide?

TFA is used during the purification of the peptide and remains as a counter-ion in the final lyophilized product. While generally acceptable for many applications, residual TFA can:

- Lower the pH of the reconstituted solution.
- Interfere with certain cell-based assays, potentially affecting cell proliferation or viability.

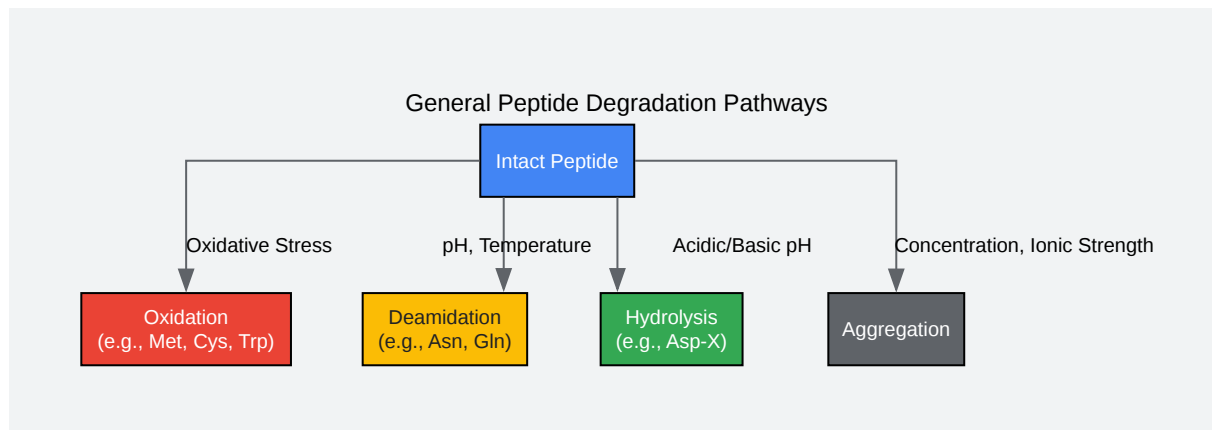
- For sensitive applications, it may be advisable to perform a TFA salt exchange to an acetate or hydrochloride salt.

Q5: What are the potential degradation pathways for [Ser140]-PLP(139-151) in solution?

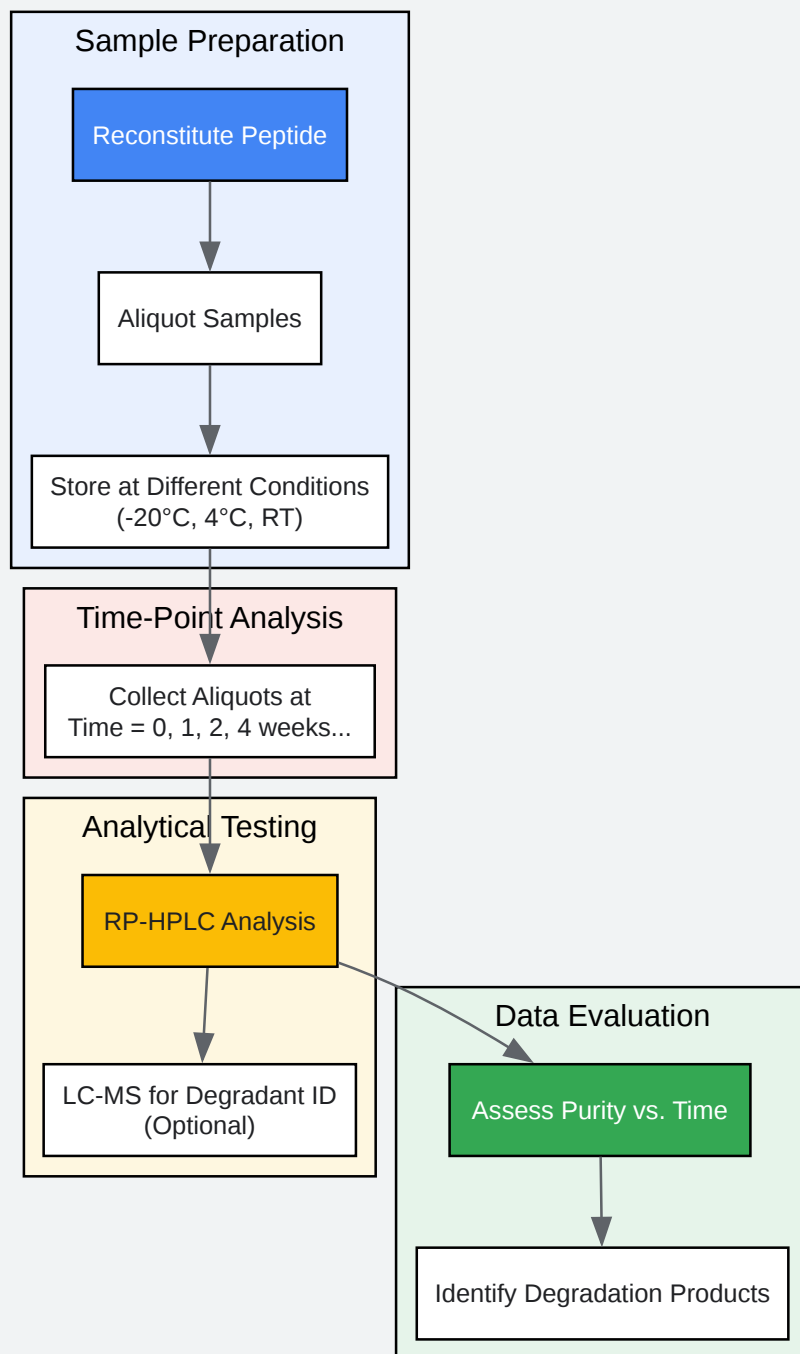
While specific degradation pathways for this exact peptide are not extensively published, based on its amino acid sequence (HSLGKWLGHDPDKF), the following are potential chemical instabilities:

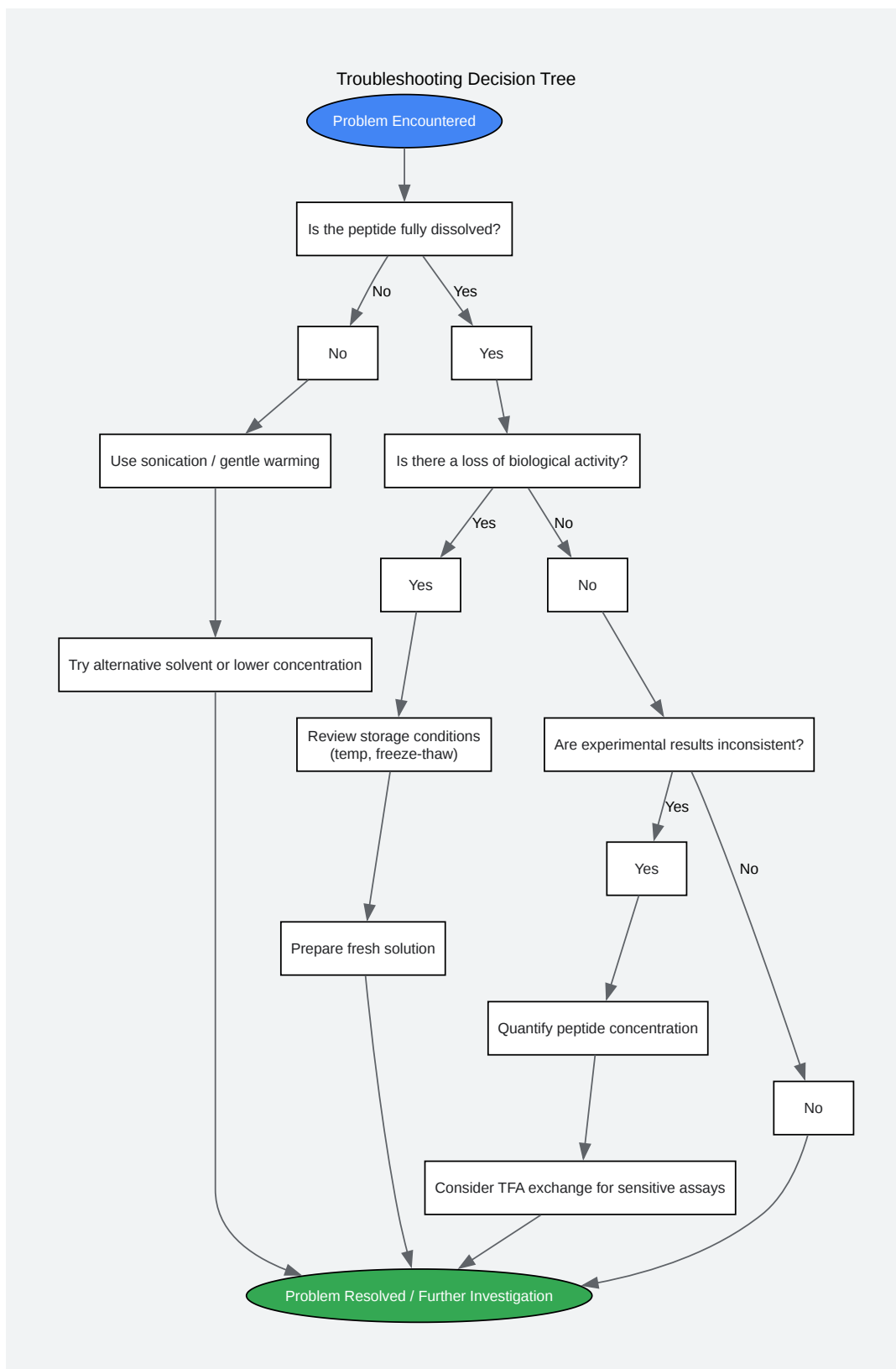
- Oxidation: The Tryptophan (W) residue is susceptible to oxidation. Exposure to air and certain metal ions can accelerate this process.
- Hydrolysis: The peptide bond between Aspartic Acid (D) and Lysine (K) may be prone to hydrolysis, especially under acidic conditions.
- Deamidation: Although this peptide does not contain Asparagine or Glutamine, which are most susceptible, deamidation can occur at a slower rate for other residues under certain pH and temperature conditions.

Below is a diagram illustrating potential degradation pathways for peptides in general.



## Workflow for Peptide Stability Testing





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